methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate
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Overview
Description
Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with beta-alanine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine or sulfide compound.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. The beta-alanine moiety can interact with receptors and transporters, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl N’-[(4-nitrophenyl)sulfonyl]carbamimidate
- (4-nitrophenyl)sulfonyltryptophan
- Methyl 4-nitrophenyl sulfone
Uniqueness
Methyl N-[(4-nitrophenyl)sulfonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the beta-alanine moiety distinguishes it from other sulfonamides, providing unique interactions with biological targets.
Properties
IUPAC Name |
methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-18-10(13)6-7-11-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUMQBFXHCRFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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